molecular formula C18H15Cl2N3OS2 B2651032 2,4-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868974-49-6

2,4-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2651032
CAS RN: 868974-49-6
M. Wt: 424.36
InChI Key: NLJAFEMQJFHKQX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which have been studied for their diverse biological activities.

Scientific Research Applications

  • Chemical Synthesis and Properties :

    • Takikawa et al. (1985) described the preparation of 3,5-disubstituted 1,2,4-thiadiazoles, similar in structure to the compound , highlighting the method's high yields and straightforward process at room temperature (Takikawa et al., 1985).
    • Patil et al. (2009) reported an efficient oxidative dimerization of thioamides to produce 3,5-disubstituted 1,2,4-thiadiazoles, which could be relevant for the synthesis of similar compounds (Patil et al., 2009).
  • Biological Activities and Applications :

    • Chauhan et al. (2018) explored the dimerization of primary thioamides into 1,2,4-thiadiazoles, which are structurally similar to the compound , suggesting potential biological applications (Chauhan et al., 2018).
    • Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold, demonstrating their anticancer activity and proposing a mechanism of action based on molecular docking studies (Tiwari et al., 2017).
    • Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, examining their antimicrobial and antiproliferative properties, suggesting the potential of similar compounds in pharmaceutical applications (Gür et al., 2020).

properties

IUPAC Name

2,4-dichloro-N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS2/c1-10-3-4-11(2)12(7-10)9-25-18-23-22-17(26-18)21-16(24)14-6-5-13(19)8-15(14)20/h3-8H,9H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJAFEMQJFHKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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